molecular formula C14H12N2O2 B3055691 Bis(6-methyl-2-pyridyl) diketone CAS No. 6630-11-1

Bis(6-methyl-2-pyridyl) diketone

Cat. No. B3055691
CAS RN: 6630-11-1
M. Wt: 240.26 g/mol
InChI Key: GXRQKSBITVLBQD-UHFFFAOYSA-N
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Description

Bis(6-methyl-2-pyridyl) diketone is a chemical compound with the molecular formula C14H12N2O2 . It is also known as 1,2-Bis(6-methyl-2-pyridyl)-1,2-ethanedione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, difluoroboron bis-β-diketonates containing a pyridyl moiety were synthesized from diethyl 2,6-pyridinedicarboxylate via Claisen condensation with the corresponding aryl methyl ketones and followed by complexation with boron trifluoride etherate .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(6-methyl-2-pyridyl) diketone are not mentioned in the sources, similar compounds have been studied. For example, difluoroboron bis-β-diketonates exhibited violet or blue fluorescence emission at 428–454 nm under UV illumination in DMSO and possessed high extinction coefficients .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of Bis(6-methyl-2-pyridyl) diketone and similar compounds. For instance, the design, synthesis, and photoluminescence properties of many novel difluoroboron complexes with β-diketone ligands have been studied in recent years .

properties

IUPAC Name

1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-5-3-7-11(15-9)13(17)14(18)12-8-4-6-10(2)16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRQKSBITVLBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216513
Record name Bis(6-methyl-2-pyridyl) diketone
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Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6630-11-1
Record name 1,2-Bis(6-methyl-2-pyridinyl)-1,2-ethanedione
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Record name Bis(6-methyl-2-pyridyl) diketone
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Record name NSC60021
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Record name Bis(6-methyl-2-pyridyl) diketone
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Record name Bis(6-methyl-2-pyridyl) diketone
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

In addition, in the reaction between 2-pyridinecarboxaldehyde with (6-methylpyridine-2-yl)methanol shown below as reaction 5, the main products obtained are keto-enol compounds: 2-hydroxy-1,2-bis(6-methyl-2-pyridyl)-1-ethanone and 2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone. Subsequent treatment with solvent produces 1,2-bis(6-methylpyridine-2-yl)ethane-1,2-dione and 1-(pyridine-2-yl)-2-(6-methylpyridine-2-yl)ethane-1,2-dione and in a much lesser quantity 1,2-bis(6-methylpyridine-2-yl)ethene-1,2-diol (M. J. Percino, V. M. Chapela, O. Urzua, H. Toribio, C. Rodriguez-Barbarin Journal of Chemical Research, (2007), 187).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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